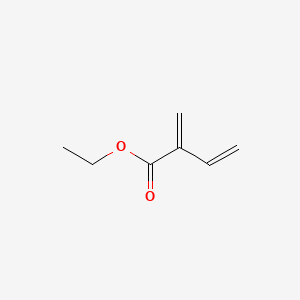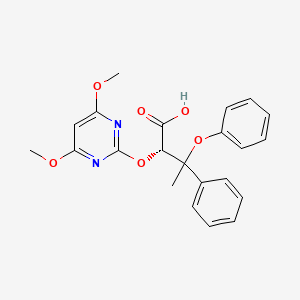
5,6,7-Trimethyl-1,8-naphthyridin-2-amine;phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trimethyl-1,8-naphthyridin-2-amine;phosphate is a chemical compound with the molecular formula C₁₁H₁₃N₃ • H₃O₄P and a molecular weight of 285.24 . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine typically involves the reaction of 2-amino-5,6,7-trimethyl-1,8-naphthyridine with phosphoric acid. The reaction conditions often include heating and the use of solvents like methanol or water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
5,6,7-Trimethyl-1,8-naphthyridin-2-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the context of its use, such as in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6,7-trimethyl-1,8-naphthyridine
- 5,6,7-Trimethyl-2,8-dihydro-1,8-naphthyridin-2-imine
Uniqueness
5,6,7-Trimethyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .
Properties
Molecular Formula |
C11H13N3O4P-3 |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
5,6,7-trimethyl-1,8-naphthyridin-2-amine;phosphate |
InChI |
InChI=1S/C11H13N3.H3O4P/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3;1-5(2,3)4/h4-5H,1-3H3,(H2,12,13,14);(H3,1,2,3,4)/p-3 |
InChI Key |
WHOPGBZPIAJDRE-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)N)C.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
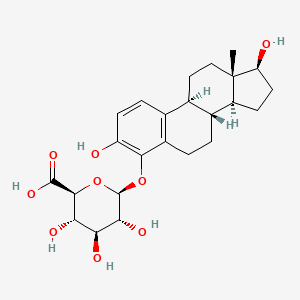
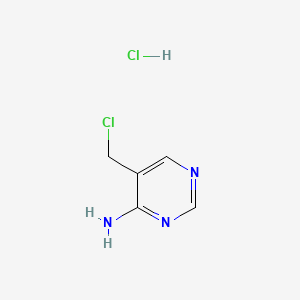
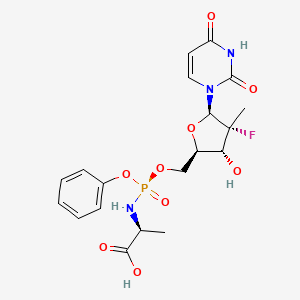
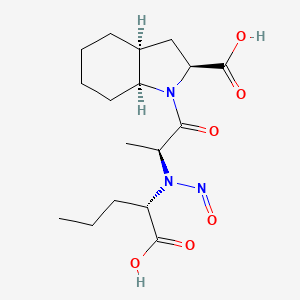
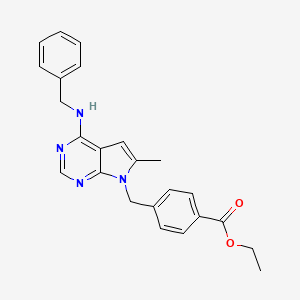
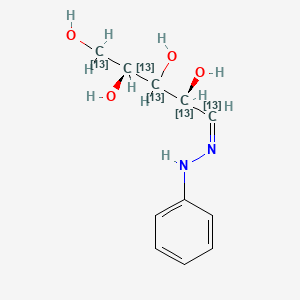
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
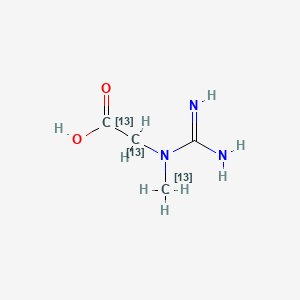
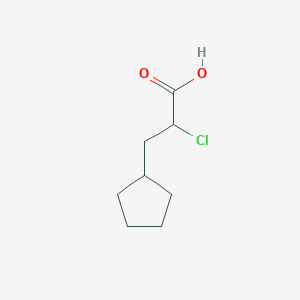
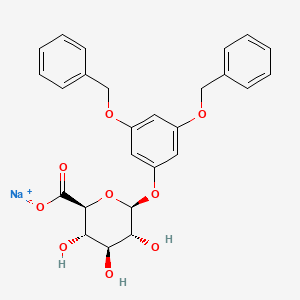
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
